1,2,3-Benzenetricarboxylic acid hydrate
Overview
Description
1,2,3-Benzenetricarboxylic acid hydrate, also known as hemimellitic acid hydrate, is an organic compound with the molecular formula C₉H₆O₆·xH₂O. It is a tricarboxylic acid derivative of benzene, characterized by three carboxyl groups attached to the benzene ring at the 1, 2, and 3 positions. This compound is known for its crystalline form and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 1,2,3-Benzenetricarboxylic acid hydrate are metal ions, particularly transition metals such as iron, copper, and zinc . These metal ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and maintaining structural integrity of proteins and nucleic acids.
Mode of Action
This compound interacts with its targets by forming coordination complexes . This involves the formation of coordinate covalent bonds between the carboxylic acid groups of the compound and the metal ions . This leads to the creation of stable chelates .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific metal ions it interacts with and the biochemical pathways these ions are involved in. By forming stable chelates with metal ions, the compound can potentially influence the behavior and reactivity of these ions in a controlled manner .
Biochemical Analysis
Biochemical Properties
1,2,3-Benzenetricarboxylic acid hydrate forms coordination complexes with metal ions, particularly transition metals such as iron, copper, and zinc . This interaction involves the formation of coordinate covalent bonds between the carboxylic acid groups of the compound and the metal ions, leading to the creation of stable chelates .
Cellular Effects
The cellular effects of this compound are not fully investigated . Its ability to form stable complexes with metal ions suggests that it could potentially influence cellular processes that involve these ions .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of coordinate covalent bonds between the carboxylic acid groups of the compound and metal ions . This leads to the creation of stable chelates, which can be utilized in various experimental procedures .
Dosage Effects in Animal Models
Currently, there is no available information on the effects of different dosages of this compound in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Benzenetricarboxylic acid hydrate can be synthesized through the oxidation of 1,2,3-trimethylbenzene (hemimellitene) using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃). The reaction typically involves heating the starting material with the oxidizing agent in an aqueous medium, followed by acidification to precipitate the tricarboxylic acid .
Industrial Production Methods: Industrial production of this compound involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization from water to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Benzenetricarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid and sulfuric acid mixture).
Major Products Formed:
Oxidation: More oxidized carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
1,2,3-Benzenetricarboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a chelating agent for metal ions.
Industry: Utilized in the production of polymers, resins, and other materials
Comparison with Similar Compounds
1,2,4-Benzenetricarboxylic acid: Differing in the position of the carboxyl groups, leading to different chemical properties and reactivity.
1,2,4,5-Benzenetetracarboxylic acid: Contains an additional carboxyl group, resulting in higher acidity and different coordination chemistry.
Trimesic acid (1,3,5-benzenetricarboxylic acid): Another isomer with carboxyl groups at the 1, 3, and 5 positions, used in similar applications but with distinct reactivity
Uniqueness: 1,2,3-Benzenetricarboxylic acid hydrate is unique due to its specific arrangement of carboxyl groups, which influences its reactivity and coordination behavior. This makes it particularly useful in the synthesis of specific coordination compounds and in applications requiring precise control over molecular interactions .
Properties
IUPAC Name |
benzene-1,2,3-tricarboxylic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6.H2O/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDNZUYNRZENMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018141 | |
Record name | 1,2,3-Benzenetricarboxylic acid hydrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177349-18-6, 36362-97-7, 732304-21-1 | |
Record name | 1,2,3-Benzenetricarboxylic acid hydrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Benzenetricarboxylic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3-Benzenetricarboxylic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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